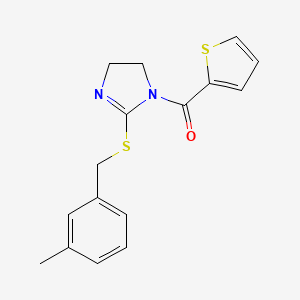

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Description

Research Context and Significance

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone represents a structurally complex molecule within the imidazole derivative family. Its significance lies in its modular architecture, which combines a dihydroimidazole core with thioether and thiophene moieties. These functional groups are associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s design reflects broader trends in medicinal chemistry, where hybrid structures are engineered to optimize interactions with biological targets such as enzymes and receptors.

Recent studies highlight its potential as a scaffold for drug discovery. For example, analogous imidazole-thiophene hybrids have demonstrated inhibitory effects on cyclooxygenase enzymes, suggesting utility in managing inflammatory disorders. Additionally, the thioether linkage enhances metabolic stability compared to oxygen-based analogs, a critical factor in pharmacokinetic optimization.

Table 1: Biological Activities of Structurally Related Compounds

Structural Design Philosophy

The molecular architecture of this compound is characterized by three key elements:

- Dihydroimidazole Core : The partially saturated imidazole ring provides conformational flexibility, enabling adaptive binding to biological targets. This contrasts with fully aromatic imidazoles, which exhibit rigid planar structures.

- Thioether Linkage : The sulfur atom in the thioether group enhances lipophilicity, facilitating membrane penetration. It also serves as a site for oxidative metabolism, potentially forming sulfoxide or sulfone derivatives with altered bioactivity.

- Thiophene Methanone Moiety : The thiophene ring contributes π-electron density for aromatic interactions, while the ketone group allows for hydrogen bonding with target proteins.

This design philosophy emphasizes balanced hydrophobicity and electronic diversity, aiming to maximize target engagement while minimizing off-target effects. For instance, the 3-methylbenzyl group introduces steric bulk that may improve selectivity for specific enzyme pockets.

Historical Development of Related Compounds

The evolution of imidazole-based therapeutics has progressed through distinct phases:

- First Generation (1950s–1970s) : Early analogs focused on simple substitutions, such as 2-methylimidazole, which exhibited antifungal properties but limited bioavailability.

- Second Generation (1980s–2000s) : Incorporation of sulfur-containing groups (e.g., thioethers) improved metabolic stability. Seminal work by Yarovenko et al. demonstrated that dihydroimidazole carboxamides could be synthesized via reactions between monothiooxamides and ethylenediamine.

- Third Generation (2010s–Present) : Hybrid structures combining imidazoles with heteroaromatic systems (e.g., thiophenes) emerged. A 2013 study by Kianmehr et al. developed a single-step synthesis for N-alkyl-2-(alkylthio)-1H-imidazoles, highlighting advances in reaction efficiency.

The current compound builds on these milestones by integrating a thiophene methanone group, a feature absent in earlier derivatives. This innovation aims to exploit the thiophene’s electronic properties for enhanced receptor binding.

Research Objectives and Scope

This article focuses on three primary objectives:

- Structural Analysis : Elucidate the relationship between the compound’s functional groups and its physicochemical properties.

- Synthetic Methodologies : Evaluate modern synthesis routes, including microwave-assisted and solvent-free techniques.

- Biological Relevance : Assess preliminary findings on its interactions with microbial and mammalian cellular targets.

The scope excludes clinical applications, dosage considerations, and safety profiles to maintain a strict focus on chemical and mechanistic studies. By adhering to these boundaries, the analysis aims to provide a foundational understanding for future pharmacological investigations.

Properties

IUPAC Name |

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-12-4-2-5-13(10-12)11-21-16-17-7-8-18(16)15(19)14-6-3-9-20-14/h2-6,9-10H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISPFFVELYNZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone can be approached through multi-step organic synthesis. A typical synthetic route might involve:

Formation of the Imidazole Ring: Starting from a suitable precursor such as glyoxal, ammonia, and formaldehyde, the imidazole ring can be synthesized through a Debus-Radziszewski reaction.

Thioether Formation:

Thiophene Attachment: The final step involves the coupling of the thiophene ring to the imidazole-thioether intermediate, possibly through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids (aluminum chloride).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s imidazole and thiophene moieties are known for their biological activities. Imidazole derivatives are often found in antifungal, antibacterial, and anticancer agents. Thiophene derivatives have shown promise in anti-inflammatory and antimicrobial applications. Therefore, this compound could be investigated for similar pharmacological properties.

Industry

In the industrial sector, compounds containing thiophene and imidazole rings are used in the development of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs). This compound could potentially be explored for such applications due to its structural features.

Mechanism of Action

The mechanism of action of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related imidazole derivatives:

Key Observations :

Molecular Weight : The target compound (316.44 g/mol) is lighter than triphenylimidazole derivatives (e.g., 6a at 459.54 g/mol) due to fewer aromatic substituents .

Melting Points : The benzo[b]thiophene-containing derivative (3a) exhibits a markedly high melting point (276–278°C), attributed to its planar aromatic system and strong intermolecular interactions . The target compound’s melting point is unreported but likely lower due to reduced conjugation.

The 3-methylbenzylthio group in the target compound may enhance lipophilicity compared to methylthio or simple aryl substituents, impacting bioavailability .

Biological Activity

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a novel derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 316.43 g/mol. Its structure features a thiophenyl group and an imidazole ring, which are known to influence biological activity significantly.

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole and thiophene moieties exhibit notable antimicrobial properties. A study evaluated various derivatives of imidazole, including those similar to our compound, against multiple bacterial strains. The results indicated that certain derivatives displayed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 3.125 | M. tuberculosis |

| Compound B | 6.25 | Staphylococcus aureus |

| Compound C | 12.5 | Escherichia coli |

Antioxidant Activity

The antioxidant potential of the compound has also been investigated. Several studies reported that related compounds exhibited potent antioxidant properties, with IC50 values lower than standard antioxidants like ascorbic acid. This suggests that the compound may scavenge free radicals effectively, potentially mitigating oxidative stress in biological systems .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In vitro studies have shown that while some derivatives exhibit significant antimicrobial effects, they also maintain low toxicity against normal cell lines. This balance is essential for developing therapeutic agents .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.

- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, causing leakage and cell death.

- Free Radical Scavenging : The antioxidant activity is primarily attributed to the ability of the compound to donate electrons and neutralize free radicals, thus protecting cellular components from oxidative damage.

Case Studies

A notable case study involved the synthesis and evaluation of imidazole derivatives against M. tuberculosis. The study highlighted that modifications in the side chains significantly influenced both antimicrobial potency and cytotoxicity profiles .

Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that specific substituents on the thiophene ring enhanced both antibacterial and antioxidant activities .

Q & A

Basic: What are the optimal synthetic routes for preparing (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Core imidazole formation : Utilize a cyclocondensation reaction between thiourea derivatives and α-haloketones or α-hydroxyketones under reflux conditions (e.g., ethanol/HCl) to form the 4,5-dihydro-1H-imidazole core .

Thioether linkage : React the imidazole intermediate with 3-methylbenzyl thiol in the presence of a base (e.g., K₂CO₃) or via nucleophilic substitution using alkylating agents .

Methanone functionalization : Introduce the thiophen-2-yl group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions .

Key Considerations : Monitor reaction progress using TLC and optimize solvent systems (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance yields .

Advanced: How can contradictory yield data in synthetic protocols for this compound be resolved?

Methodological Answer:

Discrepancies in reported yields may arise from:

- Reagent purity : Impurities in α-haloketones or thiols can suppress reactivity; use HPLC-grade reagents and pre-purify via column chromatography .

- Reaction atmosphere : Moisture-sensitive steps (e.g., thioether formation) require anhydrous conditions (N₂/Ar atmosphere) .

- Workup protocols : Differences in extraction efficiency (e.g., pH adjustment for acid/base partitioning) can alter isolated yields .

Resolution : Conduct controlled replicate experiments with standardized conditions (e.g., 0.1 M concentrations, 70°C reflux) and validate via NMR purity analysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for thiophene and benzyl groups) and dihydroimidazole protons (δ 3.5–4.5 ppm) .

- IR spectroscopy : Confirm thioether (C-S, ~650 cm⁻¹) and ketone (C=O, ~1680 cm⁻¹) functional groups .

- Mass spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 357.1) .

Advanced: How can structural ambiguities in the imidazole-thiophene linkage be resolved?

Methodological Answer:

- X-ray crystallography : Resolve bond geometries and confirm regioselectivity of the thiophen-2-yl substitution .

- 2D NMR (COSY, NOESY) : Identify through-space correlations between the imidazole C-1 proton and thiophene ring protons .

- DFT calculations : Compare experimental NMR shifts with computed values for alternative tautomers or conformers .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms via fluorometric assays (e.g., NADPH depletion) .

- Cytotoxicity : Assess via MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced: How can in silico modeling predict the environmental fate of this compound?

Methodological Answer:

- QSAR models : Predict logP (hydrophobicity) and biodegradation potential using software like EPI Suite .

- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aqueous solubility under varying pH .

- Metabolic pathway prediction : Use tools like Meteor Nexus to identify potential hydroxylation or sulfoxidation sites .

Basic: What experimental designs are recommended for studying the compound’s stability under varying pH?

Methodological Answer:

- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- Analytical monitoring : Quantify degradation products via HPLC-DAD at λmax 254 nm and identify using LC-MS .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics .

Advanced: How can substituent effects on bioactivity be systematically analyzed?

Methodological Answer:

- SAR libraries : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring) .

- Docking studies : Use AutoDock Vina to map binding poses against target proteins (e.g., fungal CYP51) .

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .

Basic: How to assess the compound’s potential as a fluorescent probe?

Methodological Answer:

- Absorption/emission spectra : Measure λex/λem in solvents of varying polarity (e.g., hexane, DMSO) .

- Quantum yield calculation : Compare fluorescence intensity to a standard (e.g., quinine sulfate) .

- Cell imaging : Test uptake in live cells (e.g., HeLa) using confocal microscopy with λex 405 nm .

Advanced: What strategies mitigate enantiomeric interference in biological studies?

Methodological Answer:

- Chiral chromatography : Separate enantiomers using Chiralpak IA-3 columns and validate purity via CD spectroscopy .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during imidazole formation .

- Enantioselective assays : Use enantiomerically pure protein targets (e.g., recombinant enzymes) to screen activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.